molecular formula C14H11Cl2N3O4 B1421584 Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate CAS No. 780763-92-0

Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate

Cat. No.: B1421584
CAS No.: 780763-92-0
M. Wt: 356.2 g/mol
InChI Key: GUTCRFGLBLOCGC-UHFFFAOYSA-N
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Description

Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-yl]acetate (CAS 780763-92-0) is a chemical compound with the molecular formula C₁₄H₁₁Cl₂N₃O₄ and a molecular weight of 356.161 g/mol . As a nitropyrimidine derivative, it serves as a versatile building block and key intermediate in organic and medicinal chemistry research . The compound is characterized by a density of 1.5±0.1 g/cm³, a boiling point of 506.6±50.0 °C at 760 mmHg, and a flash point of 260.2±30.1 °C . Researchers value this compound for its potential in synthesizing more complex molecular structures, particularly in the development of novel pharmaceutical candidates. Its structure, featuring both dichloro- and nitrobenzyl substituents on the pyrimidine ring, makes it a valuable precursor for nucleophilic substitution reactions and further functionalization . It is critical to handle this material with care; it is classified as a skin corrosion hazard (Category 1B) with the corresponding hazard statement H314 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4/c1-23-12(20)7-10-13(15)17-11(18-14(10)16)6-8-2-4-9(5-3-8)19(21)22/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTCRFGLBLOCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(N=C1Cl)CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678925
Record name Methyl {4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl}acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780763-92-0
Record name Methyl {4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(4-nitro-benzyl)-pyrimidin-5-yl acetic acid methyl ester
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Preparation Methods

Core Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via cyclization reactions. A common approach involves:

Nitration at the 5-Position

Introducing the nitro group is critical for subsequent functionalization:

  • Mixed-Acid Nitration : Using a combination of nitric acid, trichloroacetic acid, and acetic acid achieves nitration at the 5-position.
    • Conditions : 40–50°C, 1–2 h.
    • Yield : 88.3% for 4,6-dihydro-2-methyl-5-nitropyrimidine.

Chlorination of Hydroxy Groups

Chlorination converts hydroxyl groups to chlorides, enhancing reactivity:

  • Phosphorus Oxychloride (POCl₃) : Treatment with POCl₃ and catalytic N,N-dimethylaniline (DMAP) under reflux replaces hydroxyl groups with chlorides.
    • Conditions : Reflux (110–120°C), 4–6 h.
    • Yield : 82.6% for 4,6-dichloro-2-methyl-5-nitropyrimidine.

Introduction of 4-Nitrobenzyl Group

The 2-position substituent is introduced via nucleophilic substitution:

  • Alkylation with 4-Nitrobenzyl Halides : Reacting 4,6-dichloro-2-methyl-5-nitropyrimidine with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
    • Conditions : 60–80°C, 6–8 h.
    • Yield : ~75–85% (extrapolated from analogous reactions).

Esterification to Methyl Acetate

The final step involves esterification of the acetic acid moiety:

Comparative Analysis of Methods

Step Reagents/Conditions Yield Key Reference
Cyclization Acetamidine HCl, diethyl malonate, NaOMe 91.2%
Nitration HNO₃, trichloroacetic acid, acetic acid 88.3%
Chlorination POCl₃, DMAP, reflux 82.6%
Alkylation 4-Nitrobenzyl bromide, K₂CO₃, DMF ~80%
Esterification Methanol, H₂SO₄, reflux >90%

Key Considerations

  • Regioselectivity : Nitration at the 5-position is favored due to electronic effects of the pyrimidine ring.
  • Chlorination Efficiency : Excess POCl₃ and DMAP minimize dihydroxy byproducts.
  • Scalability : Continuous flow reactors improve yields in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate is employed in various research domains:

Organic Chemistry

  • Intermediate Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Research

  • Antimicrobial Activity: Studies have suggested potential antimicrobial properties, making it a candidate for further exploration in drug development.
  • Anticancer Research: Investigations into its anticancer properties are ongoing, with preliminary data indicating possible efficacy against certain cancer cell lines.

Pharmaceutical Development

  • Drug Design: The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance biological activity .

Material Science

  • Specialty Chemicals Production: this compound is utilized in producing specialty chemicals and materials due to its reactive functional groups.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines. A study reported that modifications to the compound's structure significantly enhanced its anticancer activity compared to unmodified versions .

Case Study 2: Antimicrobial Properties

In a series of experiments assessing antimicrobial efficacy, derivatives of this compound demonstrated significant inhibition against various bacterial strains. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Organic ChemistryIntermediate for complex organic synthesisEssential for pharmaceutical development
Biological ResearchPotential antimicrobial and anticancer activityOngoing studies show promising results
Pharmaceutical DevelopmentUsed in drug design and synthesisModifications enhance biological activity
Material ScienceProduction of specialty chemicalsReactive functional groups enable diverse uses

Mechanism of Action

The mechanism of action of Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions 2, 4, 5, 6) Molecular Formula Key Applications/Synthesis Insights Reference
Target Compound 4-Nitrobenzyl (2), Cl (4,6), Acetate (5) C₁₄H₁₁Cl₂N₃O₄ CRTH2 antagonist precursor; 90% yield
4,6-Dichloro-2-(methylsulfanyl)pyrimidine Methylsulfanyl (2), Cl (4,6) C₅H₄Cl₂N₂S Precursor for fused heterocycles (e.g., thieno[2,3-d]pyrimidines)
4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine Methoxy (6), Methylsulfanyl (2), Cl (4) C₆H₇ClN₂OS Improved solubility; used in thieno[2,3-d]pyrimidine synthesis via nucleophilic substitution
4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine Trifluoromethyl (2), Cl (4,6), NH₂ (5) C₅H₂Cl₂F₃N₃ High thermal stability (bp: 202°C); used in agrochemicals
2-{[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile Methylsulfanyl (2), Cl (4,6), S-CH₂CN (5) C₈H₅Cl₂N₃S₂ Intermediate for [1,4]oxathiino[2,3-d]pyrimidines; 76% yield

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups (EWGs) :

    • The 4-nitrobenzyl group in the target compound enhances electrophilic substitution reactivity, facilitating amination and nucleophilic displacement reactions critical for drug synthesis .
    • Comparatively, methylsulfanyl (in 4,6-dichloro-2-(methylsulfanyl)pyrimidine) acts as a weakly electron-donating group, stabilizing intermediates for heterocycle formation .
  • Chlorine vs. Methoxy Substitution :

    • Chlorine at positions 4 and 6 (target compound) provides sites for further functionalization (e.g., amination ).
    • Methoxy substitution at position 6 (as in 4-chloro-6-methoxy derivatives) reduces electrophilicity, favoring milder reaction conditions .
  • Trifluoromethyl Groups :

    • The trifluoromethyl group (e.g., in CAS 2344-17-4) increases lipophilicity and metabolic stability, making it valuable in agrochemical design .

Biological Activity

Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate (CAS Number: 780763-92-0) is a synthetic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C14H11Cl2N3O4
  • Molecular Weight : 356.16 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 506.6 °C at 760 mmHg
  • Flash Point : 260.2 °C

Synthesis

The synthesis of this compound typically involves the reaction of [4,6-dihydroxy-2-(4-nitrobenzyl)-pyrimidin-5-yl]-acetic acid methyl ester with reagents like phosphorus oxychloride (POCl3) and triethylamine in toluene under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

Several studies have explored the compound's anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes related to cancer progression and bacterial resistance mechanisms. This inhibition could potentially enhance the efficacy of existing treatments when used in combination therapies.

Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties compared to standard antibiotics .

Study 2: Anticancer Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines including breast and lung cancer cells. The study revealed that treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM after 48 hours .

Research Findings Summary Table

Property Value/Observation
Molecular FormulaC14H11Cl2N3O4
Molecular Weight356.16 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL
Cancer Cell Viability ReductionUp to 70% at 50 µM after 48 hours

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-yl]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chloro groups at positions 4 and 6 on the pyrimidine ring are typically introduced using POCl₃ or other chlorinating agents under reflux conditions . The nitrobenzyl group at position 2 may be introduced via alkylation or Suzuki-Miyaura coupling. Reaction optimization (e.g., temperature, solvent, and stoichiometry) is critical: highlights refluxing for 16 hours followed by acetone precipitation to isolate intermediates, achieving a 38% yield. Lower yields in similar syntheses are often due to competing side reactions, necessitating careful control of reaction parameters .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups. For example, the nitrobenzyl group’s aromatic protons appear as distinct signals in the 7.5–8.5 ppm range.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects by-products (e.g., incomplete substitution at chloro positions).
  • X-ray Crystallography : Resolves structural ambiguities. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing precise bond lengths and angles .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. What handling and storage precautions are necessary given the compound’s sensitivity?

  • Methodology : The compound’s irritant properties (similar to ’s pyrimidine derivatives) require storage at room temperature in airtight, light-resistant containers. Desiccants should be used to prevent hydrolysis of the ester group. Glovebox or fume hood use is recommended during handling .

Advanced Research Questions

Q. How can researchers optimize chloro and nitrobenzyl substitution to minimize by-products?

  • Methodology : Competitive substitution at the 4- and 6-chloro positions can be mitigated using stepwise functionalization. For instance, describes optimizing thiourea-mediated substitution by controlling reaction time and temperature. Steric hindrance from the nitrobenzyl group at position 2 may slow substitution at adjacent positions, requiring higher temperatures or catalysts (e.g., Pd for cross-coupling) . Advanced techniques like Design of Experiments (DoE) can systematically identify optimal conditions for multi-step syntheses.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodology : Discrepancies often arise from polymorphic forms or impurities. For example, reports a melting point of 202°C for a related dichloro-pyrimidine, but variations may occur due to solvate formation. Techniques to address this include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions.
  • Recrystallization Screening : Tests solvents (e.g., ethyl acetate, methanol) to isolate pure crystalline forms.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under humidity .

Q. How does the electronic nature of substituents influence reactivity in subsequent functionalization?

  • Methodology : The nitro group’s strong electron-withdrawing effect deactivates the pyrimidine ring, making nucleophilic attacks at positions 4 and 6 less favorable compared to electron-donating substituents (e.g., methylthio in ). For selective reduction of the nitro group to an amine without affecting chloro or ester groups, catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol can be used. Reaction progress is monitored via FT-IR (loss of NO₂ peaks at ~1520 cm⁻¹) .

Q. What purification techniques are effective for isolating high-purity samples?

  • Methodology :

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitrobenzyl-substituted isomers.
  • Recrystallization : Ethanol/water mixtures are ideal for polar pyrimidine derivatives.
  • Countercurrent Chromatography (CCC) : Useful for large-scale purification without silica-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.